molecular formula C11H5BrF4N2O B13499954 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B13499954
M. Wt: 337.07 g/mol
InChI Key: RNTFOEXRKAPSHW-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a phenoxy group at the 2-position The phenoxy group itself is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)phenol with a suitable halogenating agent to introduce the bromo group.

    Coupling Reaction: The phenoxy intermediate is then coupled with 2-bromopyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The phenoxy and pyrimidine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.

    Receptor Binding: It can also act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

    Pesticidal Action: In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the pyrimidine ring.

    2-Bromo-4-fluoropyridine: Contains a pyridine ring instead of a pyrimidine ring.

    4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Similar phenoxy group but different overall structure.

Uniqueness

5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its pyrimidine ring and the substituted phenoxy group. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.07 g/mol

IUPAC Name

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C11H5BrF4N2O/c12-6-4-17-10(18-5-6)19-7-1-2-9(13)8(3-7)11(14,15)16/h1-5H

InChI Key

RNTFOEXRKAPSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(F)(F)F)F

Origin of Product

United States

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